molecular formula C17H14ClFN2O2 B5185499 1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione

Cat. No. B5185499
M. Wt: 332.8 g/mol
InChI Key: XLIRJIHUJIXQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABT-639, and it belongs to the class of pyrrolidinedione derivatives. The purpose of

Mechanism of Action

1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione exerts its pharmacological effects by selectively blocking T-type calcium channels. These channels are involved in the initiation and propagation of action potentials in neurons. By blocking these channels, ABT-639 reduces the influx of calcium ions into neurons, which leads to a decrease in the release of neurotransmitters such as glutamate and substance P. This mechanism of action is thought to underlie the analgesic effects of ABT-639.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. For example, ABT-639 has been shown to reduce the excitability of neurons in the central nervous system, which may have implications for the treatment of epilepsy and other neurological disorders. ABT-639 has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione in lab experiments is its selectivity for T-type calcium channels. This selectivity allows for more precise investigations of the role of these channels in various physiological and pathological processes. However, one limitation of using ABT-639 is its potential toxicity. Studies have shown that high doses of ABT-639 can cause liver toxicity and other adverse effects.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione. One direction is to investigate the potential of ABT-639 as a treatment for various types of pain, including neuropathic pain and inflammatory pain. Another direction is to explore the role of T-type calcium channels in other physiological and pathological processes, such as epilepsy, hypertension, and cancer. Additionally, further research is needed to determine the safety and efficacy of ABT-639 in humans, as most of the current studies have been conducted in animal models.

Synthesis Methods

Several methods have been developed for the synthesis of 1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione. One of the most commonly used methods involves the reaction of 4-chlorophenylacetic acid with 4-fluorobenzylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then cyclized with maleic anhydride to produce 1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pain management. Several studies have shown that ABT-639 is a potent and selective inhibitor of T-type calcium channels, which play a crucial role in the transmission of pain signals. ABT-639 has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIRJIHUJIXQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione

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